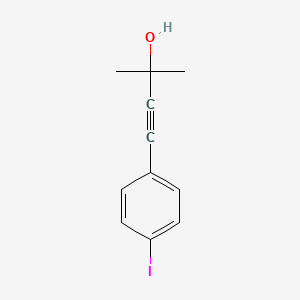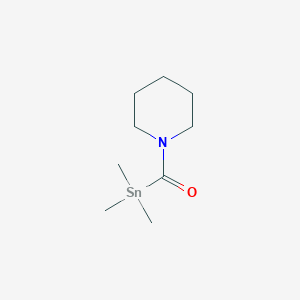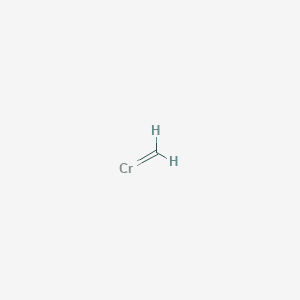
Methylidenechromium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methylidenechromium is an organometallic compound that features a chromium atom bonded to a methylene group. This compound is of significant interest in the field of organometallic chemistry due to its unique bonding and reactivity properties. Organometallic compounds, such as this compound, play a crucial role in various industrial and research applications, particularly in catalysis and material science .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Methylidenechromium can be synthesized through various methods, including the reaction of chromium hexacarbonyl with methylene iodide in the presence of a reducing agent. Another common method involves the reaction of chromium trichloride with methyllithium, followed by the addition of a methylene transfer reagent .
Industrial Production Methods: Industrial production of this compound typically involves large-scale reactions using chromium trichloride and methyllithium. The reaction is carried out under controlled conditions to ensure high yield and purity of the product. The process may also involve purification steps such as distillation or recrystallization to remove impurities .
Análisis De Reacciones Químicas
Types of Reactions: Methylidenechromium undergoes various types of chemical reactions, including:
Oxidation: this compound can be oxidized to form chromium oxides and methylene derivatives.
Reduction: Reduction reactions can convert this compound to lower oxidation states of chromium.
Substitution: The methylene group in this compound can be substituted with other ligands, such as halides or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and permanganates.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions.
Major Products Formed:
Oxidation: Chromium oxides and methylene derivatives.
Reduction: Lower oxidation states of chromium.
Substitution: Various substituted organochromium compounds.
Aplicaciones Científicas De Investigación
Methylidenechromium has a wide range of applications in scientific research, including:
Chemistry: Used as a catalyst in various organic reactions, including polymerization and cross-coupling reactions.
Biology: Studied for its potential role in biological systems and its interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of advanced materials and as a catalyst in industrial processes
Mecanismo De Acción
The mechanism of action of methylidenechromium involves its ability to form stable complexes with various ligands. The chromium atom in this compound can coordinate with multiple ligands, leading to the formation of stable organometallic complexes. These complexes can undergo various chemical transformations, making this compound a versatile catalyst in organic synthesis .
Molecular Targets and Pathways: this compound primarily targets organic molecules with reactive functional groups, such as alkenes and alkynes. The compound can facilitate the formation of carbon-carbon bonds, making it valuable in synthetic chemistry .
Comparación Con Compuestos Similares
Methylidenechromium can be compared with other similar organometallic compounds, such as:
Methylidynechromium: Features a chromium atom bonded to a methylidyne group.
Chromium carbene complexes: Contain chromium bonded to carbene ligands.
Chromium alkyl complexes: Involve chromium bonded to various alkyl groups .
Uniqueness: this compound is unique due to its specific bonding with the methylene group, which imparts distinct reactivity and stability properties. This makes it particularly useful in catalytic applications and in the synthesis of complex organic molecules .
Propiedades
Número CAS |
116492-57-0 |
|---|---|
Fórmula molecular |
CH2Cr |
Peso molecular |
66.023 g/mol |
Nombre IUPAC |
methylidenechromium |
InChI |
InChI=1S/CH2.Cr/h1H2; |
Clave InChI |
JDTCNEAVCTZVSM-UHFFFAOYSA-N |
SMILES canónico |
C=[Cr] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



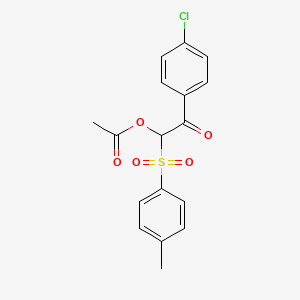
![Benzoic acid, 2-hydroxy-5-[(methylphenylamino)sulfonyl]-](/img/structure/B14299052.png)
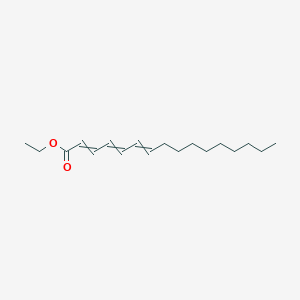
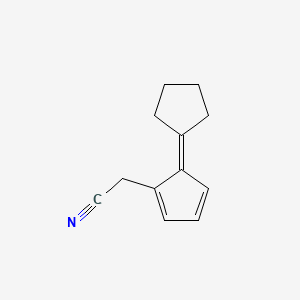
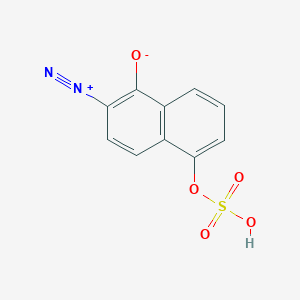
![2-[(Hexylcarbamoyl)amino]ethyl 2-methylprop-2-enoate](/img/structure/B14299079.png)
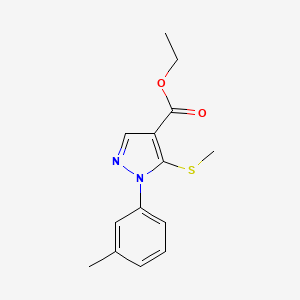
![(E)-2,2-diethoxyethyl-[2,2-diethoxyethyl(oxido)azaniumylidene]-oxidoazanium](/img/structure/B14299086.png)
![2-[Bis(2-chloroethyl)amino]ethyl 1H-indole-3-carboxylate](/img/structure/B14299093.png)
![({1-[(Butan-2-yl)oxy]-3-chloropropan-2-yl}oxy)(trimethyl)silane](/img/structure/B14299105.png)
